2-(2-methoxyanilino)-N,N-dimethylacetamide
Description
2-(2-Methoxyanilino)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a methoxy-substituted aniline moiety attached to a dimethylacetamide backbone. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 223.25 g/mol. The compound features a methoxy group (-OCH₃) at the ortho position of the aniline ring, which enhances electron-donating properties and influences solubility and reactivity. The N,N-dimethylacetamide group contributes to its polar nature, making it soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Its reactivity is likely modulated by the methoxy group, which may stabilize intermediates in nucleophilic substitution or coupling reactions .
Properties
CAS No. |
104097-13-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)8-12-9-6-4-5-7-10(9)15-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
AKSHCHXONDVOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyanilino)-N,N-dimethylacetamide typically involves the reaction of 2-methoxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the acylation of 2-methoxyaniline with N,N-dimethylacetamide chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide.
Reduction: The nitro group (if present) can be reduced to an amino group, resulting in the formation of 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group leads to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide, while reduction of a nitro group results in 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
Scientific Research Applications
2-(2-Methoxyanilino)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(2-methoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylacetamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy groups (e.g., in the target compound) increase electron density on the aromatic ring, enhancing stability in electrophilic reactions compared to chloro or amino analogs . Chloro substituents (e.g., 2-(4-chloroanilino)-N,N-dimethylacetamide) improve lipophilicity, favoring agrochemical applications . Sulfonyl/sulfanyl groups (e.g., –7) reduce solubility but enhance reactivity in nucleophilic substitutions .
Solubility: Amino-substituted analogs (e.g., 2-(4-aminophenyl)-N,N-dimethylacetamide) exhibit higher water solubility due to hydrogen bonding, whereas methoxy and chloro derivatives are more soluble in organic solvents .
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